molecular formula C11H11NS B13027860 4-Benzyl-2-methylthiazole

4-Benzyl-2-methylthiazole

Cat. No.: B13027860
M. Wt: 189.28 g/mol
InChI Key: FCDWKNJLAINZCZ-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by a benzyl group attached to the fourth carbon and a methyl group attached to the second carbon of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(4-methylphenyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzyl-2-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methylthiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromaticity and electron-donating groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-2-methylthiazole is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-benzyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-9-12-11(8-13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

FCDWKNJLAINZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2=CC=CC=C2

Origin of Product

United States

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